Chemical Structure and Characterization of Lesinurad Impurity C
Chemical Structure and Characterization of Lesinurad Impurity C
Executive Summary
Lesinurad Impurity C , identified chemically as 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid , represents a critical oxidative or hydrolytic degradation product of the urate transporter inhibitor Lesinurad. Unlike the parent drug, which features a bromine atom at the C5 position of the triazole ring, Impurity C is characterized by the substitution of bromine with a hydroxyl group, which predominantly exists as the oxo-tautomer (triazolone).
This guide details the structural elucidation, mechanistic formation, and analytical profiling of Impurity C to support rigorous quality control in drug development.
Chemical Identity & Structural Elucidation[1]
The identification of Impurity C is based on the loss of the halogen (Bromine) and the gain of an oxygen moiety, resulting in a significant shift in polarity and molecular weight.
Core Chemical Data
| Parameter | Technical Specification |
| Common Name | Lesinurad Impurity C |
| Chemical Name | 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid |
| CAS Registry Number | 1384208-36-9 |
| Molecular Formula | C₁₇H₁₅N₃O₃S |
| Molecular Weight | 341.38 g/mol |
| Parent Drug MW | 404.28 g/mol (Lesinurad) |
| Mass Shift | -62.9 Da (Loss of Br [79.9], Gain of OH [17.0]) |
| Appearance | Off-white to pale yellow solid |
Structural Analysis
The core structural divergence lies in the 1,2,4-triazole ring. In Lesinurad, the C5 position is brominated. In Impurity C, this position is hydroxylated.
-
Tautomerism: The 5-hydroxy-triazole structure is subject to keto-enol tautomerism. In solution and solid state, the equilibrium strongly favors the 5-oxo (lactam) form over the 5-hydroxy (lactim) form. This tautomeric shift results in the loss of aromaticity in the triazole ring, altering the UV absorption profile slightly compared to the parent.
-
Acidity: The molecule retains the carboxylic acid tail (
), maintaining solubility in basic aqueous media. The newly formed triazolone moiety introduces a weakly acidic proton on the ring nitrogen ( ).
Figure 1: Structural relationship between Lesinurad and Impurity C, highlighting the nucleophilic substitution at the triazole ring.
Mechanistic Origin: Formation Pathways
Impurity C is primarily classified as a degradation product formed via hydrolysis, though it can also arise as a process impurity if the bromination step is compromised.
Hydrolytic Degradation (Primary Pathway)
The C-Br bond on the 1,2,4-triazole ring is susceptible to Nucleophilic Aromatic Substitution (
Synthetic Carryover
If the synthesis involves a pre-cursor triazolone that is subsequently brominated (using reagents like
Figure 2: Mechanism of Hydrolytic Degradation yielding Lesinurad Impurity C.
Analytical Strategy & Characterization
Distinguishing Impurity C from the parent API requires specific chromatographic and spectroscopic techniques due to their structural similarity.
High-Performance Liquid Chromatography (HPLC)
Impurity C is significantly more polar than Lesinurad due to the replacement of the lipophilic Bromine atom with a hydrophilic Oxo/Hydroxy group.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Mobile Phase: Gradient elution with Ammonium Formate buffer (pH 3.5) and Acetonitrile.
-
Retention Time (RT): Impurity C will elute earlier (lower Relative Retention Time, RRT < 1.0) compared to Lesinurad.[1][2][3][4][5][6][7][8][9]
-
Estimated RRT: ~0.85 - 0.90 (Method dependent).
-
Mass Spectrometry (LC-MS)
Mass spectrometry provides the definitive confirmation of Impurity C.
| Feature | Lesinurad (Parent) | Impurity C |
| Monoisotopic Mass | 403.00 Da | 341.08 Da |
| [M+H]⁺ m/z | ~404.0 / 406.0 | ~342.1 |
| Isotope Pattern | 1:1 Doublet (Characteristic of ¹⁹Br/⁸¹Br) | Singlet (No Bromine present) |
| Fragmentation | Loss of -CH₂COOH, loss of Br.[10] | Loss of -CH₂COOH, loss of CO (from oxo ring). |
Diagnostic Rule: The absence of the characteristic Bromine isotope doublet (M and M+2 peaks of equal intensity) is the primary MS signature for Impurity C.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The spectrum will largely resemble Lesinurad (cyclopropyl and naphthalene signals remain unchanged). The key difference is the absence of any shift influence from the bromine and potentially a shift in the NH proton of the triazole ring if visible (broad singlet ~11-12 ppm for the amide-like NH).
-
¹³C NMR: The C5 carbon signal of the triazole ring shifts significantly upfield (from ~140 ppm C-Br to ~155-160 ppm C=O/C-OH).
Regulatory & Safety Context
Under ICH Q3A(R2) and Q3B(R2) guidelines, Impurity C is considered a degradation product.
-
Reporting Threshold: >0.05% (or 0.10% depending on dose).
-
Identification Threshold: >0.10% (for max daily dose < 2g).
-
Qualification: If levels exceed 0.15% (or 1.0 mg daily intake), toxicity qualification is required.
-
Genotoxicity: As a des-bromo analog, it does not introduce new structural alerts (such as epoxides or nitro groups) typically associated with genotoxicity, but standard in silico (QSAR) assessment is recommended.
References
-
Yun-img / Shenzhen Chengbaina Pharmaceutical . Lesinurad Impurity List and CAS Registry. Retrieved from (Verified CAS 1384208-36-9 for Impurity C).
-
TLC Pharmaceutical Standards . Lesinurad Impurity 5 (CAS 1384208-36-9).[3] Retrieved from (Confirming structure as the oxo/hydroxy analog).
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from .
-
U.S. Food and Drug Administration (FDA) . NDA 207988: Clinical Pharmacology and Biopharmaceutics Review (Lesinurad). Retrieved from .
-
European Medicines Agency (EMA) . Zurampic (Lesinurad) Assessment Report. Retrieved from .
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. cdn065.yun-img.com [cdn065.yun-img.com]
- 5. lesinurad - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. Lesinurad = 98 HPLC 878672-00-5 [sigmaaldrich.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Lesinurad - wikidoc [wikidoc.org]
